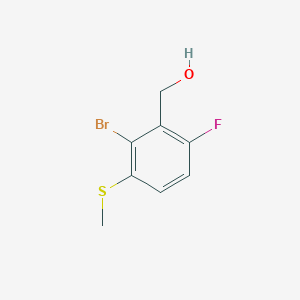

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol

説明

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol (CAS: 1879026-12-6) is a halogenated aromatic compound with a molecular weight of 251.12 g/mol and the formula C₈H₇BrFOS . It features a benzyl alcohol backbone substituted with bromo (Br), fluoro (F), and methylsulfanyl (S-CH₃) groups at the 2-, 6-, and 3-positions, respectively. The methanol (-CH₂OH) group at the para position enhances its polarity, making it a candidate for applications in medicinal chemistry and agrochemical synthesis.

特性

IUPAC Name |

(2-bromo-6-fluoro-3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVEIPVROMGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)F)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with safety standards .

化学反応の分析

Types of Reactions: (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring .

科学的研究の応用

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : (2-bromo-6-fluoro-3-(methylthio)phenyl)methanol

- Molecular Formula : C8H8BrFOS

- Molecular Weight : 251.12 g/mol

- Physical Form : Solid

- Purity : 97%

Organic Synthesis

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol serves as an important intermediate in the synthesis of various organic compounds. Its unique substitution pattern allows for diverse chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation : The compound can be oxidized to yield corresponding carbonyl compounds or acids.

- Reduction : Reduction reactions can convert the alcohol group into other functional groups.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Some notable aspects include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

- Enzyme Inhibition : The presence of halogen and sulfur groups enhances its ability to interact with biological targets, making it a candidate for developing enzyme inhibitors.

Biological Studies

Research has shown that (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol can affect biochemical pathways through:

- Modulation of Protein-Ligand Interactions : The compound's structure allows it to bind effectively to proteins, potentially altering their activity.

- Impact on Cellular Signaling : Studies indicate that it may influence signaling pathways in cells, which could lead to various biological effects.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the effects of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol on human cancer cell lines. The findings indicated that the compound inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition capabilities of this compound. Researchers found that it effectively inhibited a specific kinase involved in tumor growth. This study highlighted the compound's potential role in cancer therapeutics.

作用機序

The mechanism of action of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol involves its interaction with various molecular targets and pathways. The presence of bromine, fluorine, and a methylsulfanyl group allows it to participate in a range of chemical reactions, influencing biological systems and processes. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Halogenated Benzyl Alcohols

Compounds such as (2-Bromo-6-fluorophenyl)methanol (CAS: 261723-33-5) and (3-Bromo-5-fluorophenyl)methanol (CAS: 216755-56-5) share the bromo-fluoro-phenylmethanol core but lack the methylsulfanyl group. These analogs exhibit similarity scores of 0.88–0.95 compared to the target compound, highlighting the importance of substituent positions on the aromatic ring .

Sulfur-Containing Derivatives

(2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane (CAS: 1823520-30-4) is structurally analogous but replaces the methanol group with a methylsulfanyl group.

Complex Sulfonyl Derivatives

Physicochemical and Reactivity Profiles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol | 1879026-12-6 | C₈H₇BrFOS | 251.12 | Br, F, S-CH₃, -CH₂OH |

| (2-Bromo-6-fluorophenyl)methanol | 261723-33-5 | C₇H₅BrFO | 219.02 | Br, F, -CH₂OH |

| (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane | 1823520-30-4 | C₈H₈BrFS | 235.12 | Br, F, S-CH₃ |

| FO7 (sulfonyl derivative) | Not available | C₁₄H₉BrClF₃O₄S | 434.64 | Br, Cl, F₃, -SO₂-CF₂H, -CH₂OH |

Key Observations :

- Polarity: The hydroxyl group in the target compound increases solubility in polar solvents compared to non-hydroxyl analogs like (2-Bromo-6-fluoro-3-methylphenyl)(methyl)sulfane .

- Reactivity : The methylsulfanyl group in the target compound may act as a leaving group in nucleophilic substitution reactions, while sulfonyl groups (e.g., in FO7) are stronger electron-withdrawing groups, altering reaction pathways .

- Steric Effects : Bulkier substituents (e.g., in FO7) reduce accessibility to the aromatic ring, impacting regioselectivity in further derivatization .

生物活性

(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol, with the CAS number 1879026-12-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromo group, a fluoro group, and a methylthio group attached to a phenyl ring. These substituents are known to influence the biological activity of organic molecules through various mechanisms.

The biological activity of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen atoms (bromine and fluorine) can enhance the compound's binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activities.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of halogenated phenols have been shown to inhibit bacterial growth effectively .

- Anticancer Properties : Research indicates that compounds containing halogenated phenyl groups can induce apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways or direct interaction with cancer cell receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol.

Table 1: Summary of Biological Activities in Related Compounds

Toxicology and Safety

The compound is classified as harmful if swallowed and can cause skin irritation . Safety assessments are crucial before any therapeutic applications are considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。